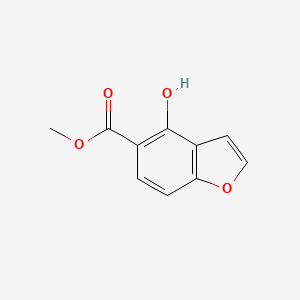

Methyl 4-hydroxy-1-benzofuran-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxy-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRURJQQQURGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)OC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453821 | |

| Record name | Methyl 4-hydroxy-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60077-57-8 | |

| Record name | Methyl 4-hydroxy-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via 4-Hydroxyindanone Derivatives

A notable industrially viable method for synthesizing methyl 4-hydroxy-1-benzofuran-5-carboxylate involves a five-step sequence starting from 4-hydroxyindanone without isolating intermediates during the first four steps. This method was disclosed in a 2009 patent and is characterized by the following key transformations:

Step 1: Ketone Silylation

The ketone group of 4-hydroxyindanone is silylated to form a silyl enol ether intermediate.Step 2: Ozonolysis

The silylated enol ether undergoes ozonolysis to cleave the double bond, generating an aldehyde or ketone intermediate.Step 3: Oxidation

The intermediate is oxidized to form the corresponding carboxylic acid or ester precursor.Step 4: Esterification

The acid intermediate is esterified to yield the methyl ester of the benzofuran carboxylate.Step 5: Aromatization

Finally, an aromatization reaction converts the intermediate into this compound.

This method achieves good yield and purity and avoids the high-temperature Claisen rearrangement step present in older methods, which often led to difficult-to-remove positional isomers (such as 6-benzofuran-carboxylic acid). The overall yield reported is approximately 21%.

Claisen Rearrangement-Based Synthesis from Methyl 4-Hydroxybenzoate

An earlier classical method involves:

Etherification of methyl 4-hydroxybenzoate to form an allyl ether derivative.

Claisen Rearrangement at temperatures exceeding 200°C to rearrange the allyl group.

Ozonolysis and Dehydration to form the benzofuran ring.

This method suffers from drawbacks including:

High reaction temperatures leading to side reactions.

Formation of positional isomers such as the 6-benzofuran-carboxylic acid isomer, complicating purification.

Saponification of Methyl Benzofuran-5-carboxylate to Benzofuran-5-carboxylic Acid

This compound can be converted to the corresponding acid via saponification:

The methyl ester is treated with sodium hydroxide in a methanol-water mixture at 65°C for 4 hours.

After reaction completion, acidification with hydrochloric acid precipitates the benzofuran-5-carboxylic acid.

The yield of this step is reported as high as 98%, indicating an efficient conversion.

Alternative Synthetic Approaches and Related Derivatives

Other synthetic strategies and modifications include:

Ene-silylation of 4-hydroxy-indanone using specific reagents to facilitate ring formation.

Preparation of halogenated and amino-substituted benzofuran derivatives via multi-step halogenation, amination, and esterification reactions under controlled temperature conditions (45-85°C) using solvents such as dichloromethane, acetonitrile, and dioxane.

Tandem in situ cyclization methods that allow the synthesis of 5-hydroxybenzofurans, potentially applicable to the target compound.

Use of trifluoroacetic anhydride-mediated cyclization of phenol derivatives with alkynes to form benzofuran cores, followed by purification via chromatography.

Summary Table of Key Preparation Methods

| Method No. | Starting Material | Key Steps | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Hydroxyindanone | Silylation → Ozonolysis → Oxidation → Esterification → Aromatization | Multi-step, mild to moderate temps | ~21 | Industrially scalable, avoids high-temp Claisen rearrangement, high purity |

| 2 | Methyl 4-hydroxybenzoate | Etherification → Claisen rearrangement → Ozonolysis → Dehydration | Claisen rearrangement >200°C | Moderate | High-temp step causes isomer byproducts; purification challenging |

| 3 | Methyl benzofuran-5-carboxylate | Saponification with NaOH in MeOH/H2O | 65°C, 4 h | 98 | Efficient conversion to benzofuran-5-carboxylic acid |

| 4 | 4-Hydroxy-indanone derivatives | Ene-silylation and related transformations | Varied, moderate temps | Not specified | Used for halogenated/amino derivatives; involves multiple solvent systems |

| 5 | Phenol derivatives + alkynes | Cyclization with trifluoroacetic anhydride | Room temperature, 1 h | 54-71 | Alternative benzofuran synthesis route, useful for substituted derivatives |

Research Findings and Practical Considerations

The patented method (Method 1) is preferred for industrial synthesis due to its avoidance of harsh conditions and positional isomer formation, which plague Claisen rearrangement methods.

The saponification step (Method 3) is straightforward and high yielding, making it a reliable final step for obtaining the acid from the methyl ester.

Halogenation and amination routes provide access to functionalized benzofuran derivatives but require careful control of reaction conditions and solvents to optimize yields and purity.

Recent advances in tandem cyclization and mild condition syntheses offer promising alternatives for benzofuran core construction, potentially adaptable for this compound synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The 4-hydroxy group undergoes oxidation under controlled conditions. For example:

-

Oxidizing Agent : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Product : Formation of a ketone or quinone structure, depending on reaction conditions (e.g., temperature, solvent).

Example Reaction:

Ester Hydrolysis

The methyl ester at the 5-position is susceptible to hydrolysis:

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ yields the free carboxylic acid .

-

Basic Hydrolysis : NaOH or KOH produces the carboxylate salt.

Experimental Conditions:

| Reagent | Temperature | Time | Product |

|---|---|---|---|

| 6M HCl | 100°C | 4–6 hr | 4-Hydroxy-1-benzofuran-5-carboxylic acid |

| 10% NaOH (aq.) | 80°C | 2 hr | Sodium 4-hydroxy-1-benzofuran-5-carboxylate |

Electrophilic Aromatic Substitution

The benzofuran ring participates in electrophilic reactions, with substituents directing regioselectivity:

Nitration

-

Reagents : HNO₃/H₂SO₄ (nitrating mixture).

-

Position : Nitration occurs predominantly at the 6-position due to electron-donating effects of the hydroxyl group.

Product :

Halogenation

-

Chlorination/Bromination : Halogens (Cl₂, Br₂) in presence of Lewis acids (FeCl₃) target the 3- or 7-position .

-

Example : Chlorination with Cl₂/FeCl₃ yields methyl 4-hydroxy-3-chloro-1-benzofuran-5-carboxylate .

Transesterification

The methyl ester undergoes alcoholysis to form alternative esters :

-

Reagents : Alcohol (e.g., ethanol) with acid or base catalysts .

-

Mechanism : Nucleophilic acyl substitution.

Example :

O-Glycosylation

The hydroxyl group can be functionalized with sugar moieties for pharmaceutical applications:

-

Reagents : Acetylated glycosyl bromides under Koenigs-Knorr conditions .

-

Product : Glycosylated derivatives with enhanced bioavailability .

Complexation with Metal Ions

The hydroxyl and carbonyl groups enable chelation with transition metals:

-

Example : Coordination with Cu(II) or Fe(III) ions forms stable complexes, studied for catalytic or antimicrobial applications .

Stoichiometry : Typically 1:1 (ligand:metal) .

Decarboxylation

Under pyrolytic conditions (~300°C), the ester group undergoes decarboxylation:

Photochemical Reactions

UV irradiation induces dimerization or rearrangement:

-

Product : Cycloadducts or fused-ring systems, depending on wavelength and solvent.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 4-hydroxy-1-benzofuran-5-carboxylate is part of the benzofuran class of compounds, which have been extensively studied for their anticancer properties. Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzofuran structures have shown promising results in inhibiting the growth of ovarian cancer cells (A2780) and other tumor types .

Analgesic Properties

Recent studies have highlighted the analgesic potential of this compound derivatives. The compound has been evaluated for its ability to alleviate pain responses, demonstrating effectiveness comparable to established analgesics like piroxicam . This suggests that further exploration into its analgesic properties could lead to new therapeutic options.

Antimicrobial Activity

Antibacterial and Antifungal Applications

Benzofuran derivatives, including this compound, have shown significant antimicrobial activity against a range of pathogens. Studies indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal strains. For example, a series of synthesized benzofuran derivatives demonstrated potent activity against M. tuberculosis and other pathogenic microbes, with minimum inhibitory concentrations (MICs) in the low microgram range .

Mechanisms of Action

The antimicrobial efficacy of this compound is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic pathways. This makes it a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

Synthesis Methodologies

The synthesis of this compound involves several chemical reactions that allow for modifications to enhance its biological activity. Various synthetic routes have been developed, including microwave-assisted synthesis techniques that improve yields and reduce reaction times .

Table: Summary of Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Microwave-assisted synthesis | >90 | |

| Conventional heating methods | 60-70 | |

| Bioisosteric replacement strategies | Varies |

Case Studies

Case Study: Antimicrobial Screening

In a comprehensive study, a series of methylated benzofuran derivatives were screened for their antimicrobial properties against various bacterial and fungal strains. The results revealed that certain modifications significantly enhanced their activity, with some compounds exhibiting MIC values lower than those of standard antibiotics .

Case Study: Analgesic Evaluation

Another study focused on evaluating the analgesic effects of this compound using thermal pain models. The findings indicated that this compound not only alleviated pain effectively but also surpassed the efficacy of some conventional analgesics, warranting further investigation into its mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential cellular components in microbes . The compound’s unique structural features allow it to interact with various biological targets, making it a versatile molecule in drug discovery .

Comparison with Similar Compounds

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.

Angelicin: Known for its use in photochemotherapy.

Uniqueness: Methyl 4-hydroxy-1-benzofuran-5-carboxylate stands out due to its specific structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields highlight its uniqueness compared to other benzofuran derivatives .

Biological Activity

Methyl 4-hydroxy-1-benzofuran-5-carboxylate is a compound belonging to the benzofuran family, characterized by its unique substitution pattern that imparts significant biological properties. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at the 4-position and a carboxylate ester group at the 5-position of the benzofuran ring. This specific arrangement is crucial for its biological activity, particularly in modulating enzymatic functions and cellular processes.

Target of Action

Benzofuran derivatives, including this compound, are known to interact with various biological targets. They exhibit potent antimicrobial activity and have been implicated in anticancer mechanisms through their effects on cell signaling pathways.

Mode of Action

The compound's mode of action includes:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains and fungi. The presence of hydroxyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .

- Anticancer Properties : It has been shown to inhibit growth in various cancer cell lines by modulating key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and survival .

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. In vitro studies have shown effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria. For instance:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | <0.60 | M. tuberculosis H37Rv |

| Compound 6 | 3.12 | Various bacterial strains |

These results suggest that modifications in the benzofuran structure can significantly enhance antibacterial potency .

Anticancer Activity

In studies involving cancer cell lines, this compound has been found to exhibit selective cytotoxicity. For example:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling pathway |

| HeLa (Cervical Cancer) | 12.3 | Induction of apoptosis via MAPK pathway |

The compound's ability to induce apoptosis in cancer cells while sparing normal cells underscores its potential as a therapeutic agent .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with an MIC value comparable to standard antibiotics .

- Cancer Treatment : In a murine model of lung cancer, treatment with this compound resulted in reduced tumor size without adverse effects on body weight or organ function .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates efficient absorption and distribution within biological systems. It undergoes metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological effects .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for Methyl 4-hydroxy-1-benzofuran-5-carboxylate, and how can reaction conditions be optimized to improve yield?

- Answer : The compound is typically synthesized via esterification of the corresponding carboxylic acid or through cyclization reactions involving substituted phenols. For example, similar benzofuran derivatives are synthesized using acid-catalyzed cyclization under reflux with methanol as a solvent . Optimization includes adjusting catalyst concentration (e.g., H₂SO₄ or p-toluenesulfonic acid), reaction temperature (80–100°C), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is recommended for high-purity yields.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the benzofuran backbone and substituent positions. Aromatic protons appear in δ 6.5–7.5 ppm, while the methoxy group resonates near δ 3.9 ppm.

- IR Spectroscopy : The carbonyl (C=O) stretch at ~1700 cm⁻¹ and hydroxyl (O–H) band at ~3200 cm⁻¹ are diagnostic.

- Mass Spectrometry (EI-MS) : Molecular ion peaks [M⁺] and fragmentation patterns validate the molecular formula.

Discrepancies in data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Triangulate with HPLC purity checks and repeat experiments under controlled conditions .

Advanced Research Questions

Q. How can anisotropic displacement parameters in crystallographic data for this compound be refined to resolve thermal motion ambiguities?

- Answer : Use the SHELX suite (e.g., SHELXL) for refinement, employing constraints for hydrogen atoms and unrestrained refinement for non-H atoms. Anisotropic displacement ellipsoids are visualized via ORTEP-3 to assess thermal motion. For poorly resolved regions, apply TWIN/BASF commands in SHELXL to model twinning or disorder. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can these be systematically analyzed?

- Answer : The hydroxyl and ester carbonyl groups often form intermolecular O–H···O and C=O···H–C bonds, creating supramolecular chains or sheets. Graph set analysis (e.g., R₂²(8) motifs) quantifies these patterns using software like Mercury. Hydrogen-bond distances (2.6–3.0 Å) and angles (150–180°) should align with Etter’s rules for robustness. Discrepancies may indicate polymorphism or solvent inclusion .

Q. How can contradictions between DFT-predicted molecular geometries and experimental X-ray data be resolved for this compound?

- Answer : Perform geometry optimization using hybrid functionals (B3LYP/6-311++G**) and compare bond lengths/angles with crystallographic data. Discrepancies >0.05 Å may arise from crystal packing effects or solvent interactions. Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze critical points in electron density, reconciling computational models with experimental observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.